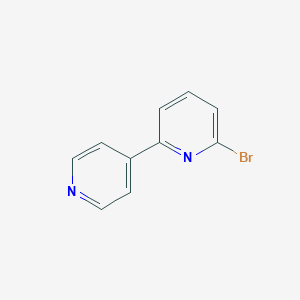

6-Bromo-2,4'-bipyridine

Vue d'ensemble

Description

6-Bromo-2,4’-bipyridine is a chemical compound with the molecular formula C10H7BrN2. It has a molecular weight of 235.08 g/mol . This compound is used as an organic synthesis intermediate and pharmaceutical intermediate .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . The relevant bromo-compounds can be converted to other bipyridine derivatives, for example, 6-amino-2,2’-bipyridine and 6,6’-diamino-2,2’-bipyridine, by reaction with aqueous ammonia at temperatures greater than 473 K .Molecular Structure Analysis

The molecular structure of 6-Bromo-2,4’-bipyridine is planar with a trans-conformation about the inter-annular C–C bond . The InChI code for this compound is 1S/C10H7BrN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H .Physical And Chemical Properties Analysis

6-Bromo-2,4’-bipyridine is a solid at room temperature . It has a topological polar surface area of 25.8 Ų and a complexity of 157 . It has no hydrogen bond donors but has two hydrogen bond acceptors .Applications De Recherche Scientifique

-

Organic Synthesis

- Bipyridine compounds are used as starting materials or precursors for a variety of valuable substances .

- They are used in various synthesis methods, including Suzuki, Negishi, and Stille coupling, metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques .

- The synthesis of these compounds often involves the use of catalysts, but this can be challenging due to the strong coordination of the product with the metal center decreasing catalytic activity .

-

Pharmaceuticals

-

Coordination Chemistry

- Bipyridine compounds are often used as ligands in transition-metal catalysis .

- They strongly coordinate with metal centers, which can be used to create a variety of metal complexes .

- For example, one study focused on the coordination chemistry of the molecular structure of N,N′-bidentate ligand [6-bromo-2,2′-bipyridine (Brbpy)] in the equatorial plane, which is trans to two carbonyls (CO) ligands and an O-coordinated monodentate ligand [nitrate (NO3)] in the axial position .

-

Photosensitizers

-

Viologens

-

Supramolecular Structures

Safety And Hazards

This compound is considered hazardous. It has a GHS07 pictogram and a warning signal word . The hazard statement is H302, which indicates that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Orientations Futures

While specific future directions for 6-Bromo-2,4’-bipyridine are not provided in the search results, it’s clear that bipyridine compounds have a wide range of applications in various fields, including organic synthesis, pharmaceuticals, and coordination chemistry . The development of new synthetic routes and applications for these compounds is a potential area of future research.

Propriétés

IUPAC Name |

2-bromo-6-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUHRYXJBJYQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543423 | |

| Record name | 6-Bromo-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,4'-bipyridine | |

CAS RN |

106047-29-4 | |

| Record name | 6-Bromo-2,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106047-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B178149.png)

![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B178168.png)